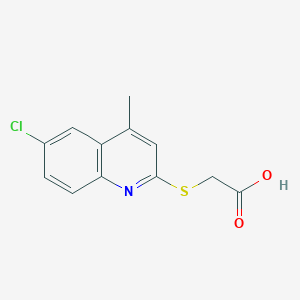

2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid

CAS No.: 886498-76-6

Cat. No.: VC15922831

Molecular Formula: C12H10ClNO2S

Molecular Weight: 267.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886498-76-6 |

|---|---|

| Molecular Formula | C12H10ClNO2S |

| Molecular Weight | 267.73 g/mol |

| IUPAC Name | 2-(6-chloro-4-methylquinolin-2-yl)sulfanylacetic acid |

| Standard InChI | InChI=1S/C12H10ClNO2S/c1-7-4-11(17-6-12(15)16)14-10-3-2-8(13)5-9(7)10/h2-5H,6H2,1H3,(H,15,16) |

| Standard InChI Key | RXVDODTYPKNXHU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC2=C1C=C(C=C2)Cl)SCC(=O)O |

Introduction

Structural Characteristics and Nomenclature

2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid belongs to the class of quinoline-thioacetic acid hybrids. Its IUPAC name derives from:

-

A quinoline core substituted with chlorine at position 6 and methyl at position 4.

-

A thioether linkage (-S-) at position 2 of the quinoline ring.

-

An acetic acid moiety attached to the sulfur atom.

The molecular formula is , with a molecular weight of 283.73 g/mol . Key structural features include:

-

Lipophilicity: Calculated log values for similar compounds range from 2.8–3.5, suggesting moderate membrane permeability .

-

Ionization: The carboxylic acid group () ensures partial ionization at physiological pH, influencing bioavailability .

Synthetic Methodologies

Nucleophilic Substitution Reactions

Quinoline-thioacetic acid derivatives are typically synthesized via nucleophilic substitution between halogenated quinolines and thiol-containing intermediates . For example:

-

Intermediate Preparation:

-

Purification:

Challenges in Synthesis

-

Steric Hindrance: Bulky substituents at positions 4 and 6 may reduce reaction efficiency .

-

Solubility Issues: Sodium salts (e.g., sodium 2-((quinolin-4-yl)thio)acetate) exhibit higher aqueous solubility but require ion-pairing agents for purification .

Physicochemical Properties

Table 1 compares key properties of 2-((6-chloro-4-methylquinolin-2-yl)thio)acetic acid with structural analogs :

Biological Activities and Mechanisms

Plant Growth Stimulation

Quinoline-thioacetic acids enhance rhizogenesis in Paulownia clones by:

-

Auxin-like Activity: Mimicking indole-3-acetic acid (IAA) to promote root initiation .

-

Toxicity Threshold: Sodium salts show 15–20% reduced progressive sperm motility at 50 μM, suggesting dose-dependent effects .

Applications in Agriculture

Microclonal Propagation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume